molecular formula C12H4ClF11N2O B11540746 N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide CAS No. 292870-20-3

N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide

Cat. No.: B11540746
CAS No.: 292870-20-3
M. Wt: 436.61 g/mol
InChI Key: SOZTVOWJWJVZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloropyridine moiety and a highly fluorinated cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloropyridine-2-amine and 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid.

    Coupling Reaction: The key step involves the coupling of 5-chloropyridine-2-amine with 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s fluorinated cyclohexane ring imparts unique properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-oxalamic acid ethyl ester: This compound shares the chloropyridine moiety but differs in the rest of its structure.

    N-(5-chloropyridin-2-yl)-pent-4-enamide: Another related compound with a different functional group attached to the pyridine ring.

Uniqueness

N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is unique due to its highly fluorinated cyclohexane ring, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. These properties can be advantageous in various applications, particularly in materials science and industrial chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

292870-20-3

Molecular Formula

C12H4ClF11N2O

Molecular Weight

436.61 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide

InChI

InChI=1S/C12H4ClF11N2O/c13-4-1-2-5(25-3-4)26-6(27)7(14)8(15,16)10(19,20)12(23,24)11(21,22)9(7,17)18/h1-3H,(H,25,26,27)

InChI Key

SOZTVOWJWJVZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.